

Brequinar Dosage and Administration in Mouse Models: Application Notes and Protocols

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Compound of Interest

Compound Name: *Brequinar*

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Abstract

Brequinar is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.^{[1][2]} By depleting the cellular pools of pyrimidines essential for DNA and RNA synthesis, **Brequinar** exhibits broad antitumor and antiviral activity.^{[1][2][3]} These application notes provide a comprehensive guide to the dosage and administration of **Brequinar** in various mouse models, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Brequinar Dosage and Administration Summary

The effective and tolerated dosage of **Brequinar** in mice can vary depending on the mouse strain, tumor model, and therapeutic strategy (monotherapy vs. combination therapy). The following tables summarize reported dosages and administration routes from various preclinical studies.

Table 1: **Brequinar** Monotherapy in Mouse Models

Mouse Model	Cancer/Disease Type	Dosage	Administration Route	Dosing Schedule	Reference(s)
Syngeneic (C57BL/6)	B16F10 Melanoma	10 mg/kg	Intraperitoneal (IP)	Daily	[4]
Xenograft (NSG)	HCT 116 Colon Cancer	20 mg/kg	Intraperitoneal (IP)	5 days on, 2 days off	[4]
Xenograft (Nude)	Cervical Cancer	15 mg/kg	Not Specified	Not Specified	[5]
BALB/c	General Toxicity Study	10-20 mg/kg	Not Specified	Daily	[1]

Table 2: **Brequinar** in Combination Therapy in Mouse Models

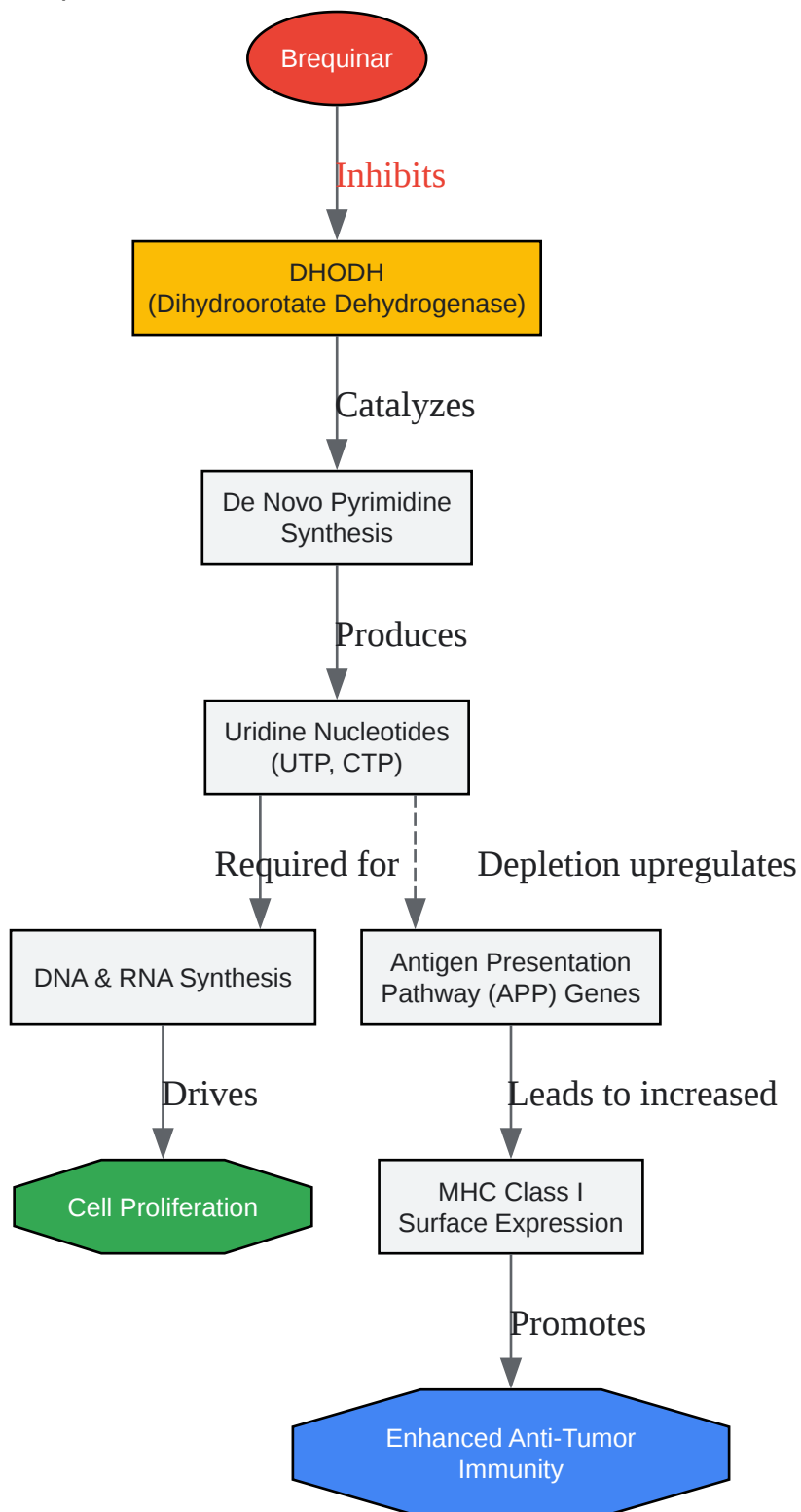
Mouse Model	Cancer Type	Combination Agent(s)	Brequinar Dosage	Administration Route	Dosing Schedule	Reference(s)
C57/BL6	Colon 38 Tumor	5-Fluorouracil (85 mg/kg)	15, 30, and 50 mg/kg	Not Specified	Weekly (Brequinar given 4h prior to 5-FU)	[6]
Syngeneic	B16F10 Melanoma	Anti-CTLA-4 + Anti-PD-1	10 mg/kg	Intraperitoneal (IP)	Daily	[4]
Xenograft (Nude)	Cervical Cancer	Cisplatin (7 mg/kg)	15 mg/kg	Not Specified	Not Specified	[5]

Signaling Pathway and Mechanism of Action

Brequinar's primary mechanism of action is the inhibition of DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway.[1] This leads to the depletion of uridine and cytidine pools, which are critical for DNA and RNA synthesis, thereby inhibiting cell proliferation.[1]

Recent studies have elucidated downstream effects of **Brequinar** treatment, including the upregulation of the antigen presentation pathway, which can enhance the efficacy of immunotherapy.[4]

Brequinar's Mechanism of Action and Downstream Effects

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Brequinar inhibits DHODH, leading to pyrimidine depletion and subsequent effects.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study Protocol (Adapted)

Prior to efficacy studies, it is crucial to determine the MTD of **Brequinar** in the specific mouse strain being used.^[7]

Objective: To determine the highest dose of **Brequinar** that does not induce unacceptable toxicity.

Materials:

- **Brequinar**
- Vehicle (e.g., 0.5% methylcellulose, or a solution of DMSO, PEG400, and saline)^{[4][7]}
- Sterile syringes and needles (25-30 gauge)
- Healthy, age-matched mice of the desired strain
- Animal balance

Procedure:

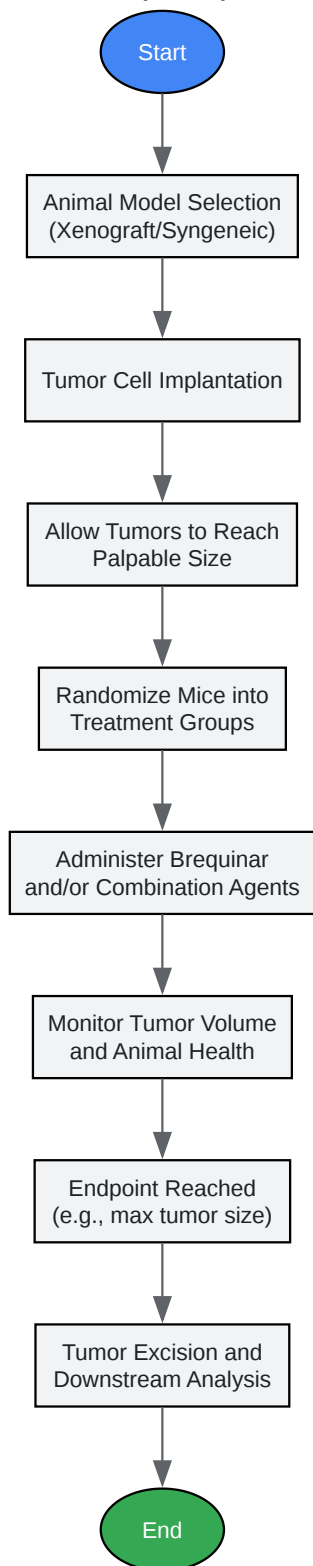
- Dose Selection: Based on literature, start with a dose range of 10-50 mg/kg. Prepare at least 3-4 dose levels with a 1.5-2 fold increment.
- Animal Grouping: Randomly assign a small group of mice (n=3-5) to each dose level and a vehicle control group.
- Administration: Administer **Brequinar** via the intended route (e.g., intraperitoneal injection or oral gavage) daily for a predetermined period (e.g., 5-7 days).
- Monitoring: Monitor the mice daily for clinical signs of toxicity, including:
 - Changes in body weight (measure 2-3 times per week). A body weight loss of more than 15-20% is a common criterion for euthanasia.^[7]

- Changes in posture, activity, and grooming.
- Signs of distress such as ruffled fur, hunched posture, or lethargy.
- Endpoint: The MTD is defined as the highest dose at which no mortality and no more than a 15-20% mean body weight loss is observed, with all animals recovering to their baseline weight.

In Vivo Efficacy Study Protocol

This protocol outlines a general workflow for assessing the anti-tumor efficacy of **Brequinar** in a xenograft or syngeneic mouse model.

In Vivo Efficacy Study Workflow



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A typical workflow for an in vivo efficacy study of **Brequinar**.

Materials:

- Tumor-bearing mice (xenograft or syngeneic)
- **Brequinar** formulated in a suitable vehicle
- Calipers for tumor measurement
- Animal balance

Procedure:

- Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
- Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-150 mm³).
- Randomization: Randomize mice into treatment and control groups.
- Treatment: Administer **Brequinar** according to the predetermined dose and schedule.
- Tumor Measurement: Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.[\[7\]](#)
- Health Monitoring: Monitor animal body weight and clinical signs of toxicity as described in the MTD protocol.
- Endpoint: Continue treatment for a specified duration (e.g., 2-4 weeks) or until tumors in the control group reach the pre-defined endpoint size.[\[7\]](#)
- Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform downstream analyses such as immunohistochemistry for proliferation markers (e.g., Ki-67) or flow cytometry to analyze immune cell infiltration.[\[7\]](#)

Drug Formulation and Administration

Formulation:

- For Oral Gavage: **Brequinar** can be suspended in a solution such as 0.5% methylcellulose.
[\[7\]](#)

- For Intraperitoneal (IP) Injection: **Brequinar** can be dissolved in a solution like DMSO and then diluted with saline or corn oil.[7] Another reported vehicle is 10% DMSO, 50% PEG400, and 40% saline.[4]

Administration:

- Oral Gavage: Administer the **Brequinar** suspension using a gavage needle appropriate for the size of the mouse.
- Intraperitoneal Injection: Properly restrain the mouse and inject the **Brequinar** solution into the lower right quadrant of the abdomen to avoid injuring vital organs.

Concluding Remarks

The provided notes and protocols offer a foundational guide for the use of **Brequinar** in preclinical mouse models. It is imperative for researchers to optimize these protocols based on their specific experimental setup, including the choice of mouse strain, tumor model, and therapeutic objectives. Careful execution of preliminary studies, such as MTD determination, is critical for ensuring the welfare of the animals and the validity of the experimental results.

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